molecular formula C11H13NO5 B8753677 4,5-Diethoxy-2-nitrobenzaldehyde

4,5-Diethoxy-2-nitrobenzaldehyde

Cat. No.: B8753677
M. Wt: 239.22 g/mol
InChI Key: XBGBTVDXFCUYBD-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-nitrobenzaldehyde is a nitroaromatic compound featuring ethoxy (-OCH2CH3) substituents at positions 4 and 5, a nitro (-NO2) group at position 2, and an aldehyde (-CHO) functional group at position 1 (Figure 1). Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and dyestuffs, though direct evidence for its use is sparse .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4,5-diethoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO5/c1-3-16-10-5-8(7-13)9(12(14)15)6-11(10)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

XBGBTVDXFCUYBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4,5-Diethoxy-2-nitrobenzaldehyde include:

4,5-Dimethoxy-2-nitrobenzaldehyde (CAS 20357-25-9)
  • Molecular Formula: C9H9NO5
  • Functional Groups: Methoxy (-OCH3), nitro (-NO2), aldehyde (-CHO).
  • Properties : Less lipophilic than the diethoxy analog due to smaller methoxy groups. Widely used in organic synthesis, particularly in heterocyclic compound preparation. Higher solubility in polar solvents compared to ethoxy derivatives .
4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3)
  • Molecular Formula: C7H5NO5
  • Functional Groups: Hydroxy (-OH), nitro (-NO2), aldehyde (-CHO).
  • Properties: Increased polarity and acidity due to phenolic -OH groups. Capable of forming hydrogen bonds, enhancing solubility in aqueous media. Susceptible to oxidation and electrophilic substitution reactions .
4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6)
  • Molecular Formula: C9H9NO7
  • Functional Groups: Methoxy (-OCH3), nitro (-NO2), carboxylic acid (-COOH).
  • Properties : The carboxylic acid group enables salt formation and esterification. Applications include polymer synthesis and as a precursor for amides (e.g., 4,5-Dimethoxy-2-nitrobenzamide, CAS 4959-60-8) .
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide (CAS 5873-58-5)
  • Molecular Formula : C17H18N2O5
  • Functional Groups: Methoxy (-OCH3), nitro (-NO2), amide (-CONH-), phenethyl group.
  • Properties: Enhanced hydrophobicity due to the phenethyl substituent. Potential use in medicinal chemistry for target-specific interactions .

Physicochemical Properties

Compound Name CAS Number Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Applications
This compound* N/A 239.23 2.1 ~10 (DMSO) Hypothetical synthesis intermediate
4,5-Dimethoxy-2-nitrobenzaldehyde 20357-25-9 211.17 1.5 15 (Ethanol) Organic synthesis
4,5-Dihydroxy-2-nitrobenzaldehyde 73635-75-3 183.12 0.8 50 (Water) Dyestuff precursor
4,5-Dimethoxy-2-nitrobenzamide 4959-60-8 226.19 1.9 8 (DCM) Pharmaceutical intermediate

*Predicted data for this compound based on structural analogs.

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